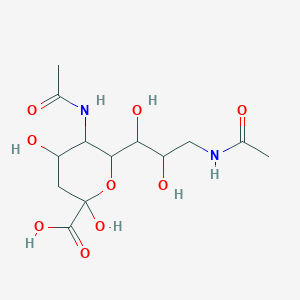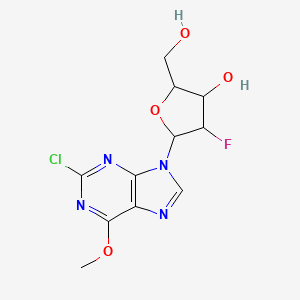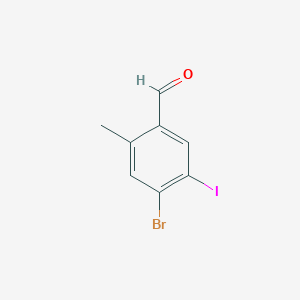
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple functional groups, including acetamido, dihydroxypropyl, and dihydroxyoxane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate acetamido and dihydroxypropyl precursors under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvents: Polar solvents like methanol or ethanol to dissolve reactants and facilitate the reaction.
Catalysts: Acid or base catalysts to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For large-scale production, ensuring consistent product yield and quality.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, or other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid analogs: Compounds with slight modifications in the acetamido or dihydroxypropyl groups.
Other dihydroxyoxane derivatives: Compounds with similar oxane rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C13H22N2O9 |
|---|---|
分子量 |
350.32 g/mol |
IUPAC 名称 |
5-acetamido-6-(3-acetamido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22) |
InChI 键 |
VOVFDZJABRGWTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)

![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)


